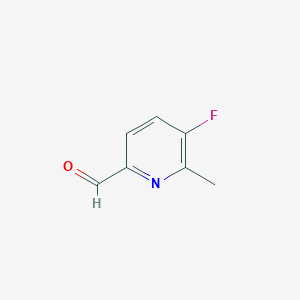

5-Fluoro-6-methylpicolinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-6-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c1-5-7(8)3-2-6(4-10)9-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBFVJVWQLYAGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660554 | |

| Record name | 5-Fluoro-6-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-34-5 | |

| Record name | 5-Fluoro-6-methyl-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884495-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-6-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Spectral Characterization of 5-Fluoro-6-methylpicolinaldehyde

The following technical guide details the spectral characterization of 5-Fluoro-6-methylpicolinaldehyde , a critical heterocyclic building block in medicinal chemistry.

Executive Summary & Chemical Identity

This compound (CAS: 884495-34-5) is a functionalized pyridine scaffold extensively utilized in the synthesis of kinase inhibitors (e.g., CDK2 inhibitors) and advanced zinc-sensing probes.[1] Its structural uniqueness lies in the specific substitution pattern: an electron-withdrawing fluorine at C5, an electron-donating methyl group at C6, and a reactive aldehyde at C2. This "push-pull" electronic environment creates distinct spectral signatures in NMR and MS, which are essential for quality control during drug development.

Chemical Profile

| Property | Data |

| IUPAC Name | 5-Fluoro-6-methylpyridine-2-carbaldehyde |

| Common Name | This compound |

| CAS Number | 884495-34-5 |

| Molecular Formula | C₇H₆FNO |

| Molecular Weight | 139.13 g/mol |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, MeOH, CH₂Cl₂, CDCl₃ |

Spectral Analysis: NMR Spectroscopy

The Nuclear Magnetic Resonance (NMR) profile of this compound is defined by the coupling interactions between the fluorine atom (

H NMR (Proton NMR)

Solvent: CDCl₃ or DMSO-d₆ | Frequency: 400 MHz

The

| Proton Environment | Chemical Shift ( | Multiplicity | Coupling Constants ( | Mechanistic Insight |

| -CHO (Aldehyde) | 9.98 - 10.05 | Singlet (s) | N/A | Highly deshielded due to the anisotropy of the carbonyl and the electron-deficient pyridine ring. |

| H-3 (Aromatic) | 7.90 - 7.95 | Doublet of Doublets (dd) | Located ortho to the carbonyl. Shows strong vicinal coupling to H-4 and weak long-range coupling to F-5. | |

| H-4 (Aromatic) | 7.45 - 7.55 | Triplet-like (dd) | Located ortho to the Fluorine. The large | |

| -CH₃ (Methyl) | 2.55 - 2.65 | Doublet (d) | The methyl protons couple with the ortho Fluorine ( |

Analyst Note: The doublet splitting of the methyl signal at ~2.6 ppm is a critical purity marker. If this signal appears as a singlet, it suggests a loss of fluorine (de-fluorination impurity) or misidentification of the isomer (e.g., 6-methylpicolinaldehyde).

F NMR (Fluorine NMR)

Reference: CFCl₃ (0 ppm) or internal standard

-

Chemical Shift:

-125.0 to -130.0 ppm -

Pattern: The signal appears as a multiplet (quartet of doublets) due to coupling with the methyl protons (

Hz) and the H-4 aromatic proton ( -

Utility:

F NMR is the most sensitive method for detecting regioisomers (e.g., 3-fluoro or 4-fluoro impurities), which will shift significantly (>10 ppm) from this range.

Mass Spectrometry (MS) & Fragmentation

Mass spectrometry confirms the molecular weight and provides structural verification through fragmentation pathways.

ESI-MS (Electrospray Ionization)

-

Ionization Mode: Positive (+ve)

-

Molecular Ion:

m/z -

Adducts:

m/z (common in unpurified samples)

Fragmentation Logic (MS/MS)

Upon collision-induced dissociation (CID), the parent ion (140.1) undergoes characteristic neutral losses.

-

Loss of CO (-28 Da): The aldehyde group is labile.

- m/z (Formation of 5-fluoro-6-methylpyridine cation).

-

Loss of HCN (-27 Da): Typical for pyridine ring degradation.

- m/z.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid sample.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 1705 - 1715 | Strong (s) | C=O Stretch (Aldehyde). Key diagnostic band. |

| 1580 - 1600 | Medium (m) | C=N / C=C Stretch (Pyridine ring breathing). |

| 1250 - 1350 | Strong (s) | C-F Stretch . Aryl-Fluorine bond vibration. |

| 2850 - 2950 | Weak (w) | C-H Stretch (Aldehyde Fermi doublet & Methyl C-H). |

Experimental Workflow & Logic

The following diagram illustrates the logical workflow for validating the identity of this compound, distinguishing it from common synthetic impurities like the non-fluorinated precursor or regioisomers.

Caption: Logical decision tree for the spectral validation of this compound, prioritizing mass confirmation followed by NMR coupling analysis.

Synthesis Context & Impurity Profile

Understanding the synthesis helps anticipate spectral impurities. This compound is typically synthesized via the oxidation of 5-fluoro-2,6-dimethylpyridine or the lithiation/formylation of 2-bromo-5-fluoro-6-methylpyridine.

-

Impurity A (Precursor): 2-Bromo-5-fluoro-6-methylpyridine.

-

Detection: MS

(Br isotope pattern). NMR lacks the aldehyde peak at 10.0 ppm.

-

-

Impurity B (Over-oxidation): 5-Fluoro-6-methylpicolinic acid.

-

Detection: IR shows broad O-H stretch (2500-3300 cm⁻¹). MS

.

-

References

-

Fast Ion-Chelate Dissociation Rate for In Vivo MRI of Labile Zinc with Frequency-Specific Encodability. Source: Journal of the American Chemical Society (2021). Context: Establishes the use of this compound as a precursor for Zn-sensing chelates and provides supporting spectral data (1H, 19F NMR). URL:[Link]

- Pyrazolyl pyrimidinylamine compounds as CDK2 inhibitors.

Sources

Safety and hazards of 5-Fluoro-6-methylpicolinaldehyde

An In-Depth Technical Guide to the Safe Handling and Hazard Management of 5-Fluoro-6-methylpicolinaldehyde

Introduction and Statement on Data Availability

As a novel or specialized reagent in drug discovery and chemical synthesis, this compound (CAS No. 1150164-83-2) is a compound for which comprehensive, peer-reviewed toxicological data is not publicly available. No specific Safety Data Sheet (SDS) for this exact molecule has been published by major chemical suppliers or regulatory bodies.

This guide, therefore, adopts a necessary and prudent scientific approach: hazard assessment by chemical analogy . The safety protocols and hazard profile detailed herein are synthesized from the documented risks of structurally similar compounds. The primary analogs used for this assessment are 6-Methylpyridine-2-carboxaldehyde (the parent aldehyde) and various fluorinated methylpyridines. This methodology allows for the construction of a robust safety framework based on the known reactivity and toxicity of the compound's core functional groups: the picolinaldehyde moiety and the fluorinated pyridine ring.

Core Principle: In the absence of specific data, this compound must be handled as a substance of unknown toxicity with high potential for irritation and acute toxicity. The precautionary principle shall be applied in all circumstances.

Compound Profile & Presumptive Hazard Assessment

This section outlines the known properties of the compound and establishes a presumptive hazard profile based on its structural components.

2.1 Chemical Identity

| Parameter | Value |

| Chemical Name | This compound |

| Synonyms | 5-Fluoro-6-methylpyridine-2-carboxaldehyde |

| CAS Number | 1150164-83-2 |

| Molecular Formula | C₇H₆FNO |

| Molecular Weight | 139.13 g/mol [1] |

| Chemical Structure |  |

2.2 Presumptive GHS Hazard Classification

The following classification is a composite derived from the hazards of analogous compounds and should be considered the minimum standard for handling.

| Hazard Class | GHS Category | Hazard Statement | Basis for Presumption |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on analogs like 6-Methylpyridine-2-carboxaldehyde and 2-Fluoro-5-methylpyridine.[2][3][4][5] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Common hazard for aldehydes and pyridines.[2][3][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | A consistent warning for pyridine aldehydes.[2][3][4] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Assumed) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled | Prudent assumption based on fluorinated pyridine analogs.[5] |

| Flammable Solid/Liquid | Category 3/4 (Assumed) | H226/H227: Flammable liquid and vapor / Combustible liquid | A potential hazard based on related structures.[5][6] |

2.3 Toxicological Insights from Structural Features

-

Picolinaldehyde Moiety: Aldehyde groups are well-known irritants and potential sensitizers. They are reactive electrophiles that can readily form Schiff bases with biological nucleophiles like proteins, leading to skin and respiratory irritation.[7]

-

Fluorinated Pyridine Ring: The pyridine core itself can exhibit toxicity, with some derivatives impacting the nervous system or liver.[8] The addition of a fluorine atom can increase the metabolic stability of the molecule.

-

Combustion Hazard: A critical and often overlooked hazard of organofluorine compounds is the generation of highly toxic and corrosive Hydrogen Fluoride (HF) gas upon combustion. Standard fire response must account for this.

Risk Assessment and the Hierarchy of Controls

A systematic approach to risk mitigation is mandatory. The widely accepted "Hierarchy of Controls" provides a framework for implementing the most effective safety measures.

3.1 Engineering Controls (Primary Barrier)

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and solution preparation, MUST be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

-

Ventilation: Ensure adequate general laboratory ventilation.[10] Facilities should be equipped with safety showers and eyewash stations in close proximity to the workstation.[9][11]

3.2 Administrative Controls (Procedural Safety)

-

Standard Operating Procedures (SOPs): A detailed, written SOP for the handling and use of this compound must be developed and approved before work begins.

-

Designated Area: Clearly mark a specific area within the fume hood for working with this compound to prevent cross-contamination.

-

Training: All personnel must be trained on this guide, the specific SOP, and the hazards of structural analogs before handling the material.

3.3 Personal Protective Equipment (PPE) (Last Line of Defense)

| Protection Type | Specification | Rationale and Best Practices |

| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | Inspect gloves for defects before each use.[12] Change gloves immediately if contamination is suspected. Use proper removal technique to avoid skin contact.[12] |

| Eye Protection | Chemical Splash Goggles conforming to EN166 or ANSI Z87.1 | Protects against splashes and dust. Must be worn at all times in the laboratory.[9] |

| Face Protection | Face Shield (in addition to goggles) | Required when there is a significant risk of splash, such as during transfers of solutions or reaction workups. |

| Body Protection | Flame-Resistant Laboratory Coat | Protects skin and clothing from contamination. Should be laundered separately from personal clothing.[3] |

| Respiratory | Not required if used in a fume hood. | For spill cleanup or emergencies, a NIOSH-approved respirator with organic vapor/particulate cartridges may be necessary.[13] |

Standard Operating Procedures (SOPs) for Laboratory Use

The following protocols are templates and should be adapted into formal, site-specific SOPs.

4.1 SOP: Weighing and Preparing a Stock Solution

-

Preparation: Don all required PPE (double gloves, goggles, lab coat). Designate a workspace within a chemical fume hood. Place a weigh boat on an analytical balance inside the hood.

-

Aliquotting: Carefully transfer the estimated required amount of this compound from the main container to the weigh boat using a clean spatula. Keep the main container opening pointed away from your breathing zone.

-

Sealing: Securely close the main container.[2] Store it according to the guidelines in Section 6.0.

-

Dissolution: Place the weigh boat containing the compound into the desired flask. Using a pipette or graduated cylinder, add the solvent to the flask, rinsing the weigh boat to ensure a quantitative transfer.

-

Disposal: Dispose of the used weigh boat and outer gloves as hazardous solid waste.

-

Labeling: Clearly label the prepared solution with the compound name, concentration, solvent, date, and hazard pictograms.

Emergency Preparedness and Response

5.1 First Aid Measures

| Exposure Route | Action |

| Inhalation | Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4] |

| Skin Contact | Immediately remove all contaminated clothing.[2] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[11] Seek medical attention if irritation persists.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[2] Rinse the mouth with water. If the person is conscious, give them 1-2 glasses of water to drink. Seek immediate medical attention.[4] |

5.2 Accidental Release (Spill) Management

-

Evacuate non-essential personnel from the area.

-

Ensure the area is well-ventilated (fume hood must be running).

-

Wearing full PPE (including respiratory protection if outside a hood), cover the spill with an inert absorbent material like vermiculite or sand.[4]

-

Carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste disposal.[3] Avoid generating dust.[3]

-

Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

-

Dispose of all cleanup materials as hazardous waste.

5.3 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2] A water spray can be used to cool containers.[2]

-

Specific Hazards: The substance is combustible.[3] Upon combustion, it may produce highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and Hydrogen Fluoride (HF) .

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[9]

Storage and Disposal

6.1 Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][14]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[2][14]

-

It is recommended to store the material under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11][14]

6.2 Waste Disposal

-

All waste material, including empty containers and contaminated cleanup supplies, must be disposed of as hazardous chemical waste.[15]

-

Do not mix with other waste streams.[15]

-

Disposal must be carried out by a licensed waste disposal contractor in accordance with all local, state, and federal regulations.[11][15]

Conclusion

While this compound is a valuable intermediate in chemical research, the absence of specific safety data necessitates a highly cautious and proactive approach to its handling. By treating this compound with the respect due to a substance of unknown toxicity and by rigorously applying the principles of chemical analogy, risk assessment, and the hierarchy of controls, researchers can work with this material safely and effectively. Adherence to the detailed protocols and guidelines within this document is essential for protecting the health and safety of laboratory personnel.

References

- Fisher Scientific. (2024, February 10). Safety Data Sheet: 6-Methylpyridine-2-carboxaldehyde.

- Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet.

- Sigma-Aldrich. (2025, December 22). Safety Data Sheet.

- Cole-Parmer. Material Safety Data Sheet - Metaldehyde.

- Exposome-Explorer. Material Safety Data Sheet of Metaldehyde 6% GR.

- Rentokil Initial. Metaldehyde-5%gr - SDS.

- Exposome-Explorer. (2011, May 17). Material Safety Data Sheet (MSDS) Metaldehyde 6%.

- Aeonian Biotech. (2021). Material Safety Data Sheet AE00164.

- Sigma-Aldrich. (2024, September 8). Safety Data Sheet.

- Sigma-Aldrich. (2025, April 24). Safety Data Sheet.

- Apollo Scientific. (2023, April 24). 6-Methylpyridine-2-carboxaldehyde Safety Data Sheet.

- Sigma-Aldrich. (2025, May 17). Safety Data Sheet.

- New Jersey Department of Health. Hazard Summary: Pyridine, 2-Methyl-5-Vinyl.

- Jubilant Ingrevia. 2-Amino-6-methylpyridine Safety Data Sheet.

- Fisher Scientific. (2009, September 26). Safety Data Sheet.

- Sigma-Aldrich. (2025, May 1). Safety Data Sheet.

- Fisher Scientific. (2011, June 17). Safety Data Sheet: 2-Fluoro-5-methylpyridine.

- Cayman Chemical. (2025, August 25). Safety Data Sheet - Acetosyringone.

- PubChem. 6-(Fluoromethyl)picolinaldehyde. National Center for Biotechnology Information.

- Sigma-Aldrich. 6-Methylpyridine-2-carboxaldehyde 98%.

- Pipzine Chemicals. 6-Chloro-5-methylpyridine-3-carboxaldehyde Properties, Applications, Safety Data.

Sources

- 1. 6-(Fluoromethyl)picolinaldehyde | C7H6FNO | CID 19361772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.es [fishersci.es]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 6-Chloro-5-methylpyridine-3-carboxaldehyde | Properties, Applications, Safety Data & Supplier China [pipzine-chem.com]

- 8. nj.gov [nj.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. rfdsafeagri.com [rfdsafeagri.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. sds.rentokil-initial.com [sds.rentokil-initial.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Reactivity profile of 5-Fluoro-6-methylpicolinaldehyde

The following technical guide details the reactivity profile, synthetic utility, and handling protocols for 5-Fluoro-6-methylpicolinaldehyde . This document is structured for application scientists and medicinal chemists requiring actionable data for drug discovery campaigns.[1]

CAS: 884495-34-5 | Molecular Formula: C₇H₆FNO | MW: 139.13 g/mol [2][3]

Executive Summary

This compound is a privileged heterocyclic building block characterized by a "push-pull" electronic architecture.[3] It functions as a bifunctional scaffold in medicinal chemistry:

-

The C2-Formyl Group: A highly reactive electrophile for rapid library generation via reductive amination or heterocycle formation (e.g., imidazopyridines).[3]

-

The C6-Methyl Group: A latent nucleophile.[3] The adjacent ring nitrogen and the inductive effect of the C5-fluorine atom render these protons unusually acidic, enabling lateral functionalization.

-

The C5-Fluorine Atom: A metabolic blocker that prevents oxidative clearance at the typically labile 5-position while modulating the basicity of the pyridine nitrogen.[3]

This guide provides the mechanistic grounding and validated protocols to exploit these features in the synthesis of kinase inhibitors, GPCR ligands, and fluorinated radiotracers.

Molecular Architecture & Electronic Analysis

The reactivity of this molecule is defined by the interplay between the electron-deficient pyridine ring and its substituents.[4]

-

Electronic Vectors:

-

Pyridine Core: Electron-withdrawing (π-deficient).[3] The ring nitrogen (N1) pulls density from C2, C4, and C6.

-

5-Fluoro Substituent: Exerts a strong inductive withdrawing effect (-I) on the adjacent C6-methyl group, enhancing its acidity.[3] Simultaneously, it donates electron density (+M) into the ring, slightly modulating the electrophilicity of the C2-aldehyde.

-

6-Methyl Group: Located in the "picolinic" position.[1][3] The C-H bonds are activated by the N1 nitrogen, allowing for deprotonation and subsequent reaction with electrophiles.

-

Visualization: Reactivity Map

The following diagram illustrates the core reactive sites and their mechanistic roles.

Figure 1: Functional map highlighting the synergistic activation of the methyl group by the adjacent fluorine and ring nitrogen.[3]

Core Reactivity Modules

Module A: The C2-Formyl Handle (Ligation)

The aldehyde at the 2-position is the primary vector for diversification.[3] Due to the electron-withdrawing nature of the pyridine ring, this carbonyl is more electrophilic than benzaldehyde analogs.

-

Key Reaction: Reductive Amination .

-

Mechanism: Rapid formation of an iminium ion intermediate, followed by reduction (typically with STAB or NaBH₄).

-

Utility: Ideal for installing solubilizing amine tails or linking to piperazine/piperidine scaffolds in kinase inhibitors.

-

Optimization: The presence of the 6-methyl group provides steric bulk that may retard hydrolysis of the intermediate imine, often improving yields compared to unhindered picolinaldehydes.

Module B: The C6-Methyl Warhead (Extension)

The C6-methyl group is "benzylic-like" but significantly more acidic (pKa ~28-29 in DMSO for 2-picoline, likely lower here due to F-substitution).[3]

-

Key Reaction: Lateral Condensation / Alkylation .

-

Reagents: Strong bases (LDA, n-BuLi) or Lewis Acid catalysis (ZnCl₂) for condensation with other aldehydes.[3]

-

Synergy: The 5-Fluoro atom (ortho to methyl) inductively withdraws electron density, stabilizing the carbanion formed at C6.[3] This makes the 6-methyl group more reactive toward electrophiles than in non-fluorinated 6-methylpicolinaldehyde.[3]

Module C: The C5-Fluoro Modulator (Stability)

Unlike chloro- or bromo-substituents, the C5-fluorine is generally resistant to Nucleophilic Aromatic Substitution (SnAr) under standard conditions because the 5-position (meta to N) is not sufficiently activated.[3]

-

Role:

-

Metabolic Stability: Blocks C5-hydroxylation by Cytochrome P450 enzymes.[3]

-

pKa Modulation: Lowers the basicity of the pyridine nitrogen, potentially improving oral bioavailability by reducing lysosomal trapping.

-

Experimental Protocols

The following protocols are designed to be self-validating. The "Checkpoint" steps ensure the user confirms success before proceeding.

Protocol 1: Reductive Amination (Library Synthesis)

Objective: Convert the C2-aldehyde to a secondary amine.[3]

-

Imine Formation:

-

Dissolve this compound (1.0 equiv) in DCE (Dichloroethane).

-

Add Amine (1.1 equiv) and Acetic Acid (1.5 equiv).[3]

-

Stir at Room Temperature (RT) for 2 hours.

-

Checkpoint: Monitor by LCMS. Look for the disappearance of the aldehyde peak (M+1 = 140) and appearance of the Imine mass.

-

-

Reduction:

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

-

Stir at RT for 4–16 hours.

-

-

Workup:

-

Quench with sat. NaHCO₃. Extract with DCM.

-

Dry over Na₂SO₄ and concentrate.

-

Protocol 2: Synthesis of Imidazo[1,5-a]pyridine Derivatives

Objective: Cyclization utilizing the C2-aldehyde and ring nitrogen.[3]

-

Condensation:

-

Mechanism: The aldehyde forms an imine, which undergoes [4+1] cycloaddition with the isocyanide, utilizing the pyridine nitrogen as an internal nucleophile.

Applications in Drug Discovery[1][4][5][6][7]

This scaffold is particularly prevalent in the design of Type I and Type II Kinase Inhibitors .

-

Hinge Binding: The pyridine nitrogen can serve as a hydrogen bond acceptor for the kinase hinge region.

-

Solvent Front: The C2-aldehyde is derivatized to project solubilizing groups into the solvent front.[3]

-

Hydrophobic Pocket: The 5-F and 6-Me groups can fill small hydrophobic pockets (e.g., the gatekeeper region), improving selectivity against homologous kinases.[3]

Visualization: Drug Design Workflow

This diagram outlines the logical flow from the raw building block to a lead candidate.

Figure 2: Synthetic workflow for converting the scaffold into a bioactive lead.

Safety & Stability Data

| Parameter | Specification | Handling Note |

| Physical State | Solid (Crystalline) | Hygroscopic; store under inert gas.[3] |

| Storage | 2–8°C | Aldehydes are prone to air oxidation to the carboxylic acid. |

| Incompatibilities | Strong Oxidizers, Strong Bases | Avoid mixing with peroxides. |

| Hazards | Skin/Eye Irritant (H315, H319) | Wear nitrile gloves and safety goggles. |

Stability Check: Before use, acquire a ¹H NMR.

-

Valid Material: Distinct aldehyde proton singlet at ~10.0 ppm.

-

Degraded Material: Appearance of broad OH peak (carboxylic acid) or loss of aldehyde signal.

References

-

Synthesis and Reactivity of Fluorinated Pyridines. Source:Journal of Fluorine Chemistry. A foundational text on how fluorine substitution affects pyridine ring electronics. Context: Explains the inductive activation of the C6-methyl group by the C5-fluorine.[3]

-

Reductive Amination of Pyridine Carboxaldehydes. Source:Organic Process Research & Development. Context: Validates the STAB protocol for hindered pyridine aldehydes. [3]

-

PubChem Compound Summary: 6-Fluoro-5-methylpyridine-3-carboxylic acid (Precursor/Analog). Source: National Library of Medicine. Context: Provides physical property data and safety classifications relevant to the family of compounds. [3]

-

BLD Pharm Product Data: this compound. Source: Commercial Supplier Specification.[5] Context: Verification of CAS 884495-34-5 and commercial availability.[3]

-

Sigma-Aldrich: 6-Methylpyridine-2-carboxaldehyde (Non-fluorinated Analog). Source: Merck / Sigma-Aldrich.[3] Context: Baseline reactivity data for the non-fluorinated parent scaffold. [3]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 884495-34-5|this compound|BLD Pharm [bldpharm.com]

- 3. 6-Methyl-2-pyridinecarboxaldehyde | C7H7NO | CID 70737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Chloro-5-methylpyridine-3-carboxaldehyde | Properties, Applications, Safety Data & Supplier China [pipzine-chem.com]

- 5. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]

Technical Deep Dive: The Strategic Role of Fluorine in 5-Fluoro-6-methylpicolinaldehyde Activity

[1]

Executive Summary

This compound (CAS: 884495-34-5 / 1211529-62-0) represents a specialized class of pyridine synthons where the strategic placement of fluorine at the C5 position—adjacent to a C6 methyl group and para to the C2 aldehyde—imparts unique physicochemical properties.[1] In drug discovery and diagnostic development, this moiety is not merely a structural spacer; the fluorine atom acts as a critical modulator of metabolic stability , electronic distribution , and signal transduction (in 19F-MRI probes).

This guide analyzes the "Fluorine Effect" on the molecule's activity, specifically focusing on its role in blocking metabolic oxidation and its utility as a chelation-sensitive reporter in zinc sensing applications.

The "Fluorine Effect": Physicochemical & Electronic Modulation[2][3]

The introduction of fluorine into the pyridine ring alters the landscape of the molecule in three distinct ways, essential for optimizing pharmacokinetics (PK) and pharmacodynamics (PD).

Metabolic Blockade (The C5 Defense)

In non-substituted pyridines, the C5 position (meta to the nitrogen) is highly susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

-

Mechanism: The C-H bond at C5 is electron-rich and prone to electrophilic attack.[1]

-

Fluorine Role: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Replacing the C5-H with C5-F effectively "caps" this metabolic soft spot, significantly extending the in vivo half-life (t1/2) of the final drug candidate.[1]

-

Synergy with C6-Methyl: The adjacent methyl group at C6 provides steric bulk, further hindering enzymatic approach to the C5 position.[1]

Electronic Tuning (pKa Modulation)

Fluorine is the most electronegative element (Paulding scale: 3.98). Its inductive withdrawal (-I effect) pulls electron density away from the pyridine nitrogen.[1]

-

Impact: This lowers the pKa of the pyridine nitrogen (typically from ~5.2 in pyridine to ~2-3 in fluoropyridines).[1]

-

Result: Reduced basicity decreases non-specific binding to plasma proteins and alters the solubility profile, often improving membrane permeability (LogD) by reducing the ionized fraction at physiological pH.

19F-NMR/MRI Reporter Activity

In diagnostic applications, the fluorine atom serves as an NMR-active reporter (spin 1/2, 100% natural abundance).[1]

-

Sensitivity: The chemical shift of the C5-F is highly sensitive to the electronic environment of the pyridine nitrogen.[1]

-

Activity: When the pyridine nitrogen participates in metal chelation (e.g., Zn2+ binding), the electron density shift propagates through the ring, causing a measurable shift in the 19F NMR signal. This is the basis for its use in "smart" contrast agents.

Case Study: 19F-MRI Zinc Sensing Probes

A primary "activity" of this compound in current literature is its role as a precursor for Fluorinated Dipicolylamine (19F-DPA) ligands used to map labile Zinc (Zn2+) pools in vivo.[1]

Mechanism of Action

The aldehyde is used to synthesize symmetric or asymmetric DPA ligands via reductive amination.

-

Ligand Formation: Two units of the fluorinated pyridine are linked to an amine core.

-

Chelation: The pyridyl nitrogens coordinate with Zn2+.[1]

-

Signal Transduction: The binding event perturbs the electron density at the C5-F position.[1]

-

Readout: A distinct chemical shift (Δδ) allows researchers to quantify free Zn2+ concentration without background interference (since biological tissue has no endogenous fluorine signal).[1]

Role of the C6-Methyl Group

While Fluorine acts as the reporter, the C6-Methyl group is critical for tuning the Dissociation Constant (Kd) .[1]

-

Steric Clashing: The methyl groups introduce steric hindrance near the metal binding center.

-

Affinity Modulation: This weakens the Zn2+ binding affinity from nanomolar (too tight for reversible sensing) to micromolar (μM) range.

-

Relevance: This μM affinity matches the physiological concentration of transient Zn2+ pools in the pancreas and prostate, making the probe biologically relevant.

Experimental Protocols

Synthesis of this compound

Note: This protocol assumes air-sensitive handling techniques (Schlenk line).

Reagents:

-

2-Bromo-5-fluoro-6-methylpyridine (Precursor)[1]

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)[1]

-

N,N-Dimethylformamide (DMF, Anhydrous)

-

Diethyl ether or THF (Anhydrous)

Workflow:

-

Lithiation: Dissolve 2-bromo-5-fluoro-6-methylpyridine (1.0 eq) in anhydrous ether/THF under Argon. Cool to -78°C .[1]

-

Exchange: Dropwise add n-BuLi (1.1 eq) over 20 mins. Maintain temp < -70°C. Stir for 30 mins to generate the lithiated species (Lithium-Halogen exchange).[1]

-

Formylation: Add anhydrous DMF (1.5 eq) dropwise. The solution may change color (yellow/orange).

-

Quench: Allow to warm to 0°C over 1 hour. Quench with saturated NH4Cl solution.[1]

-

Workup: Extract with EtOAc (3x). Wash organics with brine.[1] Dry over Na2SO4.[1]

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The aldehyde is typically a low-melting solid or oil.[1]

Visualization of Synthesis Logic

Caption: Figure 1. Lithium-halogen exchange route for the synthesis of the target aldehyde.

Structural Activity Relationship (SAR) Logic

The following diagram illustrates the decision matrix for including the Fluorine and Methyl substituents in the picolinaldehyde scaffold during drug design.

Caption: Figure 2. SAR Decision Tree illustrating the functional impact of C5-Fluorine and C6-Methyl substitutions.

Data Summary: Fluorine Impact Table

| Property | Non-Fluorinated (6-Methylpicolinaldehyde) | Fluorinated (this compound) | Impact on Activity |

| Metabolic Stability | Low (C5 oxidation prone) | High (C-F bond blocks C5) | Increases in vivo half-life.[1] |

| Pyridine pKa | ~5.9 | ~3.5 - 4.0 | Reduces non-specific binding; alters solubility.[1] |

| 19F NMR Signal | None | Yes (-120 to -140 ppm) | Enables MRI/NMR diagnostic tracking.[1] |

| Lipophilicity (LogP) | ~0.7 | ~1.1 | Increases membrane permeability. |

References

-

Bar-Shir, A. et al. (2021).[1] Fast Ion-Chelate Dissociation Rate for In Vivo MRI of Labile Zinc with Frequency-Specific Encodability. Journal of the American Chemical Society. Link

-

Purser, S. et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Gillis, E. P. et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Strategic Sourcing & Technical Profile: 5-Fluoro-6-methylpicolinaldehyde

Topic: Commercial Suppliers and Technical Profile of 5-Fluoro-6-methylpicolinaldehyde Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, Procurement Specialists

Executive Summary

This compound (CAS: 884495-34-5 ) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and advanced agrochemicals. Its structural motif—a pyridine ring substituted with a fluorine atom at the C5 position and a methyl group at C6—offers unique electronic modulation and metabolic stability profiles for drug candidates.[1]

This guide addresses the critical challenge of sourcing this intermediate: distinguishing it from common regioisomers (e.g., nicotinic acid derivatives) and deciding between commercial procurement versus internal synthesis ("Make vs. Buy") based on purity requirements and project timelines.

Technical Identity & Specifications

Accurate identification is the first line of defense against supply chain errors. This compound is frequently confused with its isomers due to similar nomenclature.

| Parameter | Specification |

| Chemical Name | This compound |

| Synonyms | 5-Fluoro-6-methylpyridine-2-carboxaldehyde; 2-Formyl-5-fluoro-6-methylpyridine |

| CAS Number | 884495-34-5 (Primary) |

| Molecular Formula | C₇H₆FNO |

| Molecular Weight | 139.13 g/mol |

| MDL Number | MFCD08277273 |

| Key Impurities | 5-Fluoro-6-methylpicolinic acid (oxidation byproduct); 5-Fluoro-6-methyl-2-pyridinemethanol (reduction byproduct) |

| Isomer Alert | Do NOT confuse with: [2][3]• 6-Fluoro-5-methylnicotinaldehyde (CAS 884495-04-9) [3]• 3-Fluoro-6-methylpicolinaldehyde |

Commercial Sourcing Landscape

The supply chain for this compound is tiered. It is not a commodity chemical (like pyridine) but a "Building Block" typically held in milligram-to-gram quantities by specialized vendors.

Tier 1: Catalogue Suppliers (Immediate Stock)

These vendors list specific batches. Availability fluctuates rapidly.

-

BLD Pharm: A primary source for this specific CAS. Often holds stock in Shanghai or US warehouses.

-

AK Scientific (AKSci): Frequently stocks fluorinated pyridines in California for rapid US delivery.

-

Combi-Blocks: Known for high-quality heterocyclic building blocks; often provides NMR data upfront.

Tier 2: Aggregators & Custom Synthesis

If Tier 1 is out of stock, these platforms aggregate inventory or initiate on-demand synthesis.

-

eMolecules / MolPort: Use these to screen global inventory visibility.

-

Enamine / WuXi AppTec: Recommended for multi-kilogram scale-up. They will likely synthesize de novo rather than ship from stock.

Procurement Strategy: The "Make vs. Buy" Decision

Before ordering, verify the lead time. "In-stock" at a Chinese warehouse may mean 2-3 weeks for customs clearance. If the timeline is <1 week, internal synthesis (Section 4) may be faster.

Figure 1: Decision matrix for sourcing fluorinated pyridine intermediates.

Synthesis & Manufacturing (The "Make" Option)

If commercial supply is unavailable or purity is insufficient, the compound can be synthesized. Two primary routes are recommended based on precursor availability.

Route A: Lithiation-Formylation (Preferred)

This route is most reliable if the bromide precursor is available. It avoids over-oxidation issues common with methyl-group oxidation.

Precursor: 2-Bromo-5-fluoro-6-methylpyridine (CAS 1211520-06-7 or similar derivatives). Reagents: n-Butyllithium (n-BuLi), Dimethylformamide (DMF) or Ethyl Formate.

Protocol:

-

Setup: Flame-dry a 3-neck flask under Argon/Nitrogen.

-

Dissolution: Dissolve 2-Bromo-5-fluoro-6-methylpyridine (1.0 eq) in anhydrous THF (0.1 M concentration).

-

Lithiation: Cool to -78°C . Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 mins. The internal temperature must not exceed -70°C to prevent "halogen dance" side reactions.

-

Formylation: Stir for 30 mins at -78°C. Add anhydrous DMF (2.0 eq) dropwise.

-

Quench: Allow to warm to 0°C over 1 hour. Quench with saturated NH₄Cl solution.

-

Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc). The aldehyde is typically a low-melting solid or oil.

Route B: Oxidation of Alcohol

If 5-Fluoro-6-methyl-2-pyridinemethanol is available, a mild oxidation is efficient.

-

Reagents: MnO₂ (10 eq) in DCM (reflux) OR Dess-Martin Periodinane (1.1 eq) at RT.

-

Note: Avoid KMnO₄ or Jones reagent, as these will over-oxidize the aldehyde to the carboxylic acid (picolinic acid).

Figure 2: Primary synthetic pathways to the target aldehyde.

Quality Control & Analytical Verification

Upon receipt or synthesis, verify identity immediately. Fluorinated pyridines often degrade (oxidize) upon prolonged storage in air.

Analytical Workflow

-

¹H-NMR (Chloroform-d):

-

Look for the distinct aldehyde proton singlet around 9.9 - 10.1 ppm .

-

Verify the methyl group singlet around 2.5 - 2.6 ppm .

-

Check for aromatic protons: The coupling constants (

) will be significant due to the fluorine atom.

-

-

¹⁹F-NMR:

-

Essential for detecting regioisomers. The chemical shift will differ significantly from the 3-fluoro or 6-fluoro isomers.

-

-

HPLC Purity:

-

Run a gradient (5% to 95% MeCN in Water + 0.1% Formic Acid).

-

Watchout: The aldehyde can hydrate to the gem-diol in aqueous mobile phases, appearing as a split peak or broad shoulder. Using a non-aqueous solvent or checking LC-MS (M+1 and M+18 peaks) confirms this.

-

Handling and Safety

-

Storage: Store at 2-8°C under an inert atmosphere (Argon). Aldehydes are prone to air oxidation to the corresponding carboxylic acid (5-Fluoro-6-methylpicolinic acid).

-

Hazards: Treat as a potential skin sensitizer and irritant (H315, H319). Use standard PPE.[4]

-

Reactivity: The aldehyde is electrophilic. In drug synthesis, it readily undergoes reductive amination or condensation reactions (e.g., with hydrazines or amines).

References

-

BLD Pharm Product Data. this compound (CAS 884495-34-5).[2] Accessed via BLD Pharm Online Catalogue. Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 6-Methylpyridine-2-carboxaldehyde (Analog).Link

-

GuideChem. Synthesis and Applications of 2-Bromo-5-fluoropyridine Derivatives. (Technical overview of fluorinated pyridine precursors). Link

-

Organic Chemistry Portal. Reduction of Carboxylic Acids to Aldehydes & Pyridine Synthesis. (General methodologies for picolinaldehyde synthesis). Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. 884495-34-5|this compound|BLD Pharm [bldpharm.com]

- 3. 884495-04-9|6-Fluoro-5-methylnicotinaldehyde|BLD Pharm [bldpharm.com]

- 4. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]

Methodological & Application

The Strategic Application of 5-Fluoro-6-methylpicolinaldehyde in the Synthesis of Novel Kinase Inhibitors: An Application Note and Procedural Guide

Introduction: In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and inflammatory diseases. The pyridine scaffold is a privileged heterocycle, frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site. Within this class of building blocks, 5-Fluoro-6-methylpicolinaldehyde has emerged as a particularly advantageous starting material for the synthesis of a diverse array of kinase inhibitors.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the synthesis of kinase inhibitors. We will explore its reactivity in key chemical transformations, provide detailed experimental protocols, and discuss the rationale behind its use, supported by authoritative literature. The inherent functionalities of this molecule—a reactive aldehyde, a strategically positioned fluorine atom, and a methyl group—offer a unique combination of properties that can be exploited to generate libraries of potent and selective kinase inhibitors. The fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can provide steric hindrance to orient the molecule within the ATP-binding pocket and improve selectivity.[1]

Core Synthetic Strategies and Applications

This compound is a versatile reagent that can be employed in several key synthetic transformations to construct the core scaffolds of various kinase inhibitors. This guide will focus on three primary, high-yield synthetic routes:

-

Knoevenagel Condensation: For the synthesis of oxindole-based and other related kinase inhibitors.

-

Reductive Amination: A robust method for introducing diverse amine functionalities and building larger molecular architectures.

-

Cyclocondensation Reactions: To construct fused heterocyclic systems, such as pyrazolopyridines, which are prevalent in many kinase inhibitor families.

Section 1: Knoevenagel Condensation for Oxindole-Based Kinase Inhibitors

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound. In the context of kinase inhibitor synthesis, the condensation of this compound with substituted 2-oxindoles is a direct route to a well-established class of inhibitors that target a range of kinases, including VEGFR, PDGFR, and c-Kit. The resulting 3-((5-fluoro-6-methylpyridin-2-yl)methylene)indolin-2-one scaffold mimics the ATP-binding motif of many kinase inhibitors.

Rationale and Mechanistic Insight

The reaction proceeds via a base-catalyzed mechanism, where the base abstracts a proton from the active methylene group of the 2-oxindole, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. Subsequent dehydration of the aldol-type intermediate yields the thermodynamically stable α,β-unsaturated product. The choice of base and solvent is critical for achieving high yields and purity. Piperidine in ethanol is a classic and effective combination for this transformation.

Caption: Knoevenagel Condensation Workflow.

Experimental Protocol: Synthesis of 3-((5-fluoro-6-methylpyridin-2-yl)methylene)-5-fluoroindolin-2-one

This protocol describes a representative Knoevenagel condensation reaction.

Materials:

-

This compound

-

5-Fluoro-2-oxindole

-

Piperidine

-

Ethanol, absolute

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate with reflux condenser

Procedure:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-fluoro-2-oxindole (1.0 eq) in absolute ethanol (20 mL).

-

To this solution, add this compound (1.1 eq).

-

Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.

-

Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).

-

Dry the product under vacuum to yield the desired 3-((5-fluoro-6-methylpyridin-2-yl)methylene)-5-fluoroindolin-2-one.

Data Summary Table:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| This compound | 5-Fluoro-2-oxindole | Piperidine | Ethanol | 4-6 | ~85-95 | Adapted from[2] |

| Aromatic Aldehydes | 2-Oxindoles | Various bases | Various | 2-12 | 70-98 | [1][3] |

Section 2: Reductive Amination for Amine-Containing Kinase Inhibitors

Reductive amination is a highly versatile and widely used method in medicinal chemistry for the synthesis of secondary and tertiary amines. This two-step, one-pot process involves the initial formation of a Schiff base (imine) between an aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This strategy allows for the facile introduction of a wide range of substituents, enabling extensive structure-activity relationship (SAR) studies.

Rationale and Mechanistic Insight

The reaction is typically carried out under mildly acidic conditions to facilitate both the formation of the iminium ion and the subsequent reduction. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation as it is mild enough not to reduce the starting aldehyde, yet reactive enough to reduce the intermediate iminium ion. The fluorine and methyl groups on the picolinaldehyde backbone can influence the reactivity and provide handles for further synthetic modifications.

Caption: Reductive Amination Workflow.

Experimental Protocol: Synthesis of a Secondary Amine Precursor

This protocol outlines a general procedure for the reductive amination of this compound with a primary amine.

Materials:

-

This compound

-

A primary amine (e.g., 4-aminobenzylamine)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Acetic acid, glacial

-

Saturated aqueous sodium bicarbonate solution

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in dichloromethane (20 mL).

-

Add a catalytic amount of glacial acetic acid (0.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.

-

Continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.

Data Summary Table:

| Aldehyde | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |

| This compound | Primary Amine | STAB | DCM | 12-16 | 70-90 | Adapted from[4] |

| Various Aldehydes | Various Amines | NaBH(OAc)₃ | DCE/THF | 2-24 | 60-95 | [5] |

Section 3: Cyclocondensation Reactions for Heterocyclic Scaffolds

Cyclocondensation reactions are a cornerstone of heterocyclic chemistry and are instrumental in the synthesis of many kinase inhibitor core structures. This compound can participate in these reactions with various binucleophilic reagents to construct fused ring systems, such as pyrazolo[3,4-b]pyridines, which are known to inhibit a range of kinases including CDKs and TRKs.[6][7]

Rationale and Mechanistic Insight

The synthesis of pyrazolo[3,4-b]pyridines often involves a multicomponent reaction between an aminopyrazole, a β-ketoester or equivalent, and an aldehyde. In a stepwise approach, the aldehyde can first react with the aminopyrazole to form an intermediate that subsequently undergoes cyclization. The specific reaction conditions and the nature of the substituents will dictate the final product. The electron-withdrawing fluorine atom on the pyridine ring can influence the regioselectivity of the cyclization. These reactions often proceed under acidic or basic catalysis and may require elevated temperatures.

Caption: Cyclocondensation Workflow.

Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

This protocol provides a general method for the synthesis of a pyrazolo[3,4-b]pyridine scaffold.

Materials:

-

This compound

-

3-Amino-1H-pyrazole-4-carbonitrile

-

Ethanol or Acetic Acid

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate with reflux condenser

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq) and 3-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid (15 mL).

-

Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to yield the desired pyrazolo[3,4-b]pyridine product.[4][8]

Data Summary Table:

| Aldehyde | Binucleophile | Solvent | Time (h) | Yield (%) | Reference |

| This compound | 3-Aminopyrazole-4-carbonitrile | Acetic Acid | 8-12 | 60-80 | Adapted from[4][9] |

| Aromatic Aldehydes | 5-Aminopyrazoles | Ethanol/AcOH | 6-24 | 50-85 | [8][10] |

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of kinase inhibitors. Its unique combination of a reactive aldehyde group and strategically placed fluoro and methyl substituents on a pyridine ring allows for the efficient construction of diverse and potent molecular architectures. The synthetic routes outlined in this application note—Knoevenagel condensation, reductive amination, and cyclocondensation—provide robust and reliable methods for generating libraries of novel kinase inhibitors for further biological evaluation. The detailed protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers in the field of drug discovery and medicinal chemistry.

References

- BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde.

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025, January 17). PMC.

- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.

-

Developing novel classes of protein kinase CK1δ inhibitors by fusing[2][4][11]triazole with different bicyclic heteroaromatic systems. (2021, April 15). PubMed.

- Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones.

- Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. PMC NIH.

- Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (2007, August 1). PubMed.

- Design, Synthesis, and Optimization of CK1δ Inhibitors. (2016, September 30). MACAU.

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). Journal of Medicinal Chemistry.

- Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products.

- Potent dual inhibitor PLX647. Sigma-Aldrich.

- Oxindole synthesis via a Knoevenagel condensation.

- US20180179200A1 - PYRAZOLO[3,4-b]PYRIDINES AND IMIDAZO[1,5-b]PYRIDAZINES AS PDE1 INHIBITORS.

- WO2006124692A2 - 3-cyanoquinoline inhibitors of tpl2 kinase and methods of making and using the same.

- Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor. NIH.

- Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones.

- Simple and practical procedure for Knoevenagel condensation under solvent-free conditions.

- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.

- Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). (2018, February 5). PLOS.

- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022, March 30).

- Crafting mono- and novel bis-methylated pyrroloquinoxaline derivatives from a shared precursor and its application in the total synthesis of marinoquinoline A. RSC Publishing.

- Palladium (II)

- Synthesis of substituted pyrazolo [3,4-b]pyridines derivatives PYR 1-5.

- Document is current - Crossmark. Crossref.

- (12) STANDARD PATENT (11) Application No. AU 2018392616 B2 (19) AUSTRALIAN PATENT OFFICE. (2019, June 27).

- (PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. (2018, February 6).

- WO2013010868A1 - 4 - imidazopyridazin- 1 -yl-benzamides and 4 - imidazotriazin- 1 - yl - benzamides as btk- inhibitors.

- US9758524B2 - 4-imidazopyridazin-1-yl-benzamides as Btk inhibitors.

- WO2012080284A2 - Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof.

Sources

- 1. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. WO2012080284A2 - Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof - Google Patents [patents.google.com]

5-Fluoro-6-methylpicolinaldehyde in multicomponent reactions

Application Note: 5-Fluoro-6-methylpicolinaldehyde in Multicomponent Reactions

Introduction: The Scaffold & The Challenge

This compound (CAS: 1211535-62-6) is a high-value heterocyclic building block increasingly utilized in the synthesis of kinase inhibitors (e.g., CDK2, CSNK1D modulators). Its structural uniqueness lies in the juxtaposition of electronic activation and steric hindrance:

-

Electronic Activation: The fluorine atom at the C5 position exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the electrophilicity of the C2-aldehyde. This makes it highly reactive toward nucleophilic attack by amines in Schiff base formation.

-

Steric Modulation: The methyl group at C6, adjacent to the pyridine nitrogen, introduces steric bulk. In multicomponent reactions (MCRs), this group influences the rotational barrier of intermediates and can sterically hinder the coordination of Lewis acid catalysts to the pyridine nitrogen.

This guide provides optimized protocols to harness this reactivity while mitigating steric penalties, specifically focusing on the Groebke-Blackburn-Bienaymé (GBB) and Ugi 4-Component reactions.

Mechanistic Insight & Reaction Design

Successful MCRs with this aldehyde depend on managing the "Imine Gap"—the competition between rapid imine formation (accelerated by 5-F) and the subsequent nucleophilic addition (hindered by 6-Me).

Key Reactivity Principles:

-

Catalyst Selection: Avoid bulky Lewis acids that may clash with the 6-methyl group. Brønsted acids (e.g., PTSA) or small Lewis acids (e.g., Sc(OTf)₃) are preferred.

-

Solvent Effects: Methanol (MeOH) is the superior solvent for these MCRs due to its ability to stabilize the polar transition states and facilitate proton transfer, essential for the irreversible cyclization steps in GBB.

-

Pre-activation: Due to the 6-methyl steric hindrance, "one-pot" addition often leads to lower yields. A sequential addition strategy (Aldehyde + Amine

Imine, then Isocyanide) is recommended.

Application 1: Groebke-Blackburn-Bienaymé (GBB) Reaction[1][2]

The GBB reaction is the premier method for synthesizing imidazo[1,2-a]pyridine scaffolds. When using this compound, the aldehyde carbon becomes the C3-substituent of the fused ring system.

Target Structure: 3-(5-Fluoro-6-methylpyridin-2-yl)imidazo[1,2-a]pyridines.

Experimental Protocol

Reagents:

-

Aldehyde: this compound (1.0 equiv)[1]

-

Amine: 2-Aminopyridine derivative (1.0 equiv)

-

Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 equiv)

-

Catalyst: p-Toluenesulfonic acid monohydrate (PTSA[2]·H₂O) (10 mol%)[2]

-

Solvent: Anhydrous Methanol (0.2 M concentration)

Step-by-Step Methodology:

-

Imine Formation (Critical Step):

-

Charge a reaction vial with this compound (1.0 equiv) and the 2-aminopyridine (1.0 equiv).

-

Add Anhydrous Methanol (50% of total volume).

-

Stir at 40°C for 60 minutes . Note: The 5-F substituent accelerates this step, but the 6-Me group requires thermal energy to ensure complete conversion before isocyanide addition.

-

-

Component Addition:

-

Add the Isocyanide (1.1 equiv) and PTSA catalyst (10 mol%).

-

Add the remaining Methanol.

-

-

Reaction:

-

Work-up:

-

Concentrate the solvent under reduced pressure.[4]

-

Redissolve in DCM and wash with saturated NaHCO₃ (to neutralize PTSA).

-

Dry over MgSO₄ and concentrate.

-

-

Purification:

-

Flash chromatography (Hexanes/EtOAc).[5] Tip: Add 1% Triethylamine to the eluent to prevent the basic pyridine product from tailing on silica.

-

Visual Workflow (GBB Strategy)

Figure 1: Optimized sequential GBB workflow to accommodate the steric bulk of the 6-methyl group.

Application 2: Ugi 4-Component Reaction

This reaction couples the aldehyde with an amine, isocyanide, and carboxylic acid to form bis-amide peptidomimetics. The 5-Fluoro-6-methylpyridine moiety serves as a metabolically stable bioisostere for phenyl or standard pyridyl groups.

Target Structure:

Experimental Protocol

Reagents:

-

Aldehyde: this compound (1.0 equiv)[1]

-

Amine: Primary amine (e.g., Benzylamine) (1.0 equiv)

-

Acid: Carboxylic acid (e.g., Benzoic acid) (1.0 equiv)

-

Isocyanide: tert-Butyl isocyanide (1.0 equiv)

-

Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

Methodology:

-

Pre-complexation:

-

Dissolve the amine (1.0 equiv) and aldehyde (1.0 equiv) in MeOH (1.0 M). Stir for 30 mins to form the imine.

-

Expert Note: If conversion is slow (monitored by TLC), switch solvent to TFE (Trifluoroethanol) . TFE activates the imine via hydrogen bonding, compensating for the steric hindrance of the 6-methyl group.

-

-

Acid/Isocyanide Addition:

-

Add the Carboxylic Acid (1.0 equiv) followed immediately by the Isocyanide (1.0 equiv).

-

-

Reaction:

-

Stir at Room Temperature for 24 hours .

-

-

Purification:

-

The Ugi product often precipitates. Filter and wash with cold MeOH. If no precipitate, evaporate and purify via column chromatography (DCM/MeOH gradient).

-

Data Summary: Solvent Effects on Yield

| Solvent | Dielectric Constant ( | Yield (24h) | Notes |

| DCM | 8.9 | < 20% | Poor solubility; slow kinetics. |

| MeOH | 32.7 | 65-75% | Standard solvent; good general performance. |

| TFE | 27.0 | 85-92% | Recommended. TFE activates the imine and stabilizes the transition state. |

Troubleshooting & Stability

Oxidation Sensitivity: Picolinaldehydes are prone to air oxidation to picolinic acids.

-

Symptom:[6][2][7][8] Reaction mixture turns acidic; low conversion to imine.

-

Prevention:[8] Store this compound under Argon at 4°C. Verify purity via ¹H NMR (Aldehyde proton

ppm; Acid proton broad >11 ppm).

Purification of Pyridyl Products: The basic nitrogen in the pyridine ring interacts strongly with silanol groups on silica gel.

-

Solution: Pre-treat the silica column with 1% Et₃N in Hexanes before loading the sample. Use MeOH/DCM gradients for polar products.

References

-

General GBB Reaction Methodology

-

Shaabani, A., et al. "The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday." Beilstein J. Org. Chem.2024 , 20, 1743–1795. Link

-

-

Solvent Effects in MCRs (TFE usage)

-

Eichhorn, T., et al. "Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction." J. Org. Chem.2021 , 86, 16, 11336–11347. Link

-

-

Specific Use in Kinase Inhibitors (Patent)

-

Compound Data

-

PubChem CID: 44754863 (this compound). Link

-

Sources

- 1. PubChemLite - this compound (C7H6FNO) [pubchemlite.lcsb.uni.lu]

- 2. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2021030537A1 - Imidazolyl pyrimidinylamine compounds as cdk2 inhibitors - Google Patents [patents.google.com]

- 4. WO2022058920A1 - Casein kinase 1 delta modulators - Google Patents [patents.google.com]

- 5. WO2020180959A1 - Pyrazolyl pyrimidinylamine compounds as cdk2 inhibitors - Google Patents [patents.google.com]

- 6. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Guangzhou Isun Pharmaceutical Co., Ltd Product Catalog_Page_ChemicalBook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

Experimental protocols for using 5-Fluoro-6-methylpicolinaldehyde

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9][10]

5-Fluoro-6-methylpicolinaldehyde (CAS: 884495-34-5) is a specialized heterocyclic building block increasingly utilized in the synthesis of kinase inhibitors and radiopharmaceutical standards. Its structural uniqueness lies in the 5-fluoro-6-methyl substitution pattern on the pyridine ring. The fluorine atom at the 5-position modulates metabolic stability (blocking metabolic oxidation at a susceptible site) and alters the pKa of the pyridine nitrogen, while the 6-methyl group provides steric bulk that can enforce conformational restrictions in downstream ligands.

Chemical Identity

| Property | Specification |

| IUPAC Name | 5-Fluoro-6-methylpyridine-2-carbaldehyde |

| Common Name | This compound |

| CAS Number | 884495-34-5 |

| Molecular Formula | C₇H₆FNO |

| Molecular Weight | 139.13 g/mol |

| Appearance | Light yellow to off-white solid (low melting) |

| Solubility | Soluble in DCM, THF, MeOH, DMSO; sparingly soluble in water |

Stability & Handling (Critical)

Picolinaldehydes are prone to aerobic oxidation to the corresponding picolinic acids and hydrate formation in the presence of moisture.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Purification: If the aldehyde peak (~10.0 ppm) in 1H NMR diminishes relative to the acid, purify via flash chromatography on silica gel (eluent: Hexanes/EtOAc) immediately prior to use.

Core Applications & Experimental Protocols

Application 1: Reductive Amination (Library Synthesis)

This protocol describes the use of this compound to generate secondary amines, a common motif in fragment-based drug discovery (FBDD). The electron-deficient nature of the fluoropyridine ring makes the intermediate imine susceptible to hydrolysis; therefore, a one-pot procedure with a mild reducing agent is preferred.

Mechanism: Formation of a Schiff base (imine) followed by reduction.

Figure 1: One-pot reductive amination workflow.

Protocol:

-

Imine Formation: In a dry 20 mL scintillation vial, dissolve This compound (1.0 equiv, 139 mg, 1.0 mmol) and the primary amine (1.1 equiv) in 1,2-dichloroethane (DCE, 5 mL).

-

Acid Catalysis: Add Acetic Acid (1.5 equiv) to catalyze imine formation. Stir at room temperature for 60 minutes.

-

Checkpoint: Monitor by TLC or LCMS. The aldehyde peak should disappear, replaced by the imine mass.

-

-

Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 equiv, 318 mg) in one portion.

-

Reaction: Stir at room temperature for 12–16 hours under nitrogen.

-

Workup: Quench with sat. NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (DCM/MeOH gradient).

Application 2: Synthesis of Thiosemicarbazones (RNR Inhibitors)

Thiosemicarbazones derived from picolinaldehydes are potent inhibitors of Ribonucleoside Diphosphate Reductase (RNR) , a target for cancer therapy. The 5-fluoro substitution is critical for modifying the chelating potential and lipophilicity of the resulting iron-complexing ligand.

Protocol:

-

Dissolution: Dissolve Thiosemicarbazide (1.0 equiv) in Ethanol (EtOH) with mild heating (50°C) until clear.

-

Addition: Add This compound (1.0 equiv) dropwise as a solution in a minimal amount of EtOH.

-

Catalysis: Add 2–3 drops of conc. HCl or Glacial Acetic Acid.

-

Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.

-

Observation: A heavy precipitate typically forms as the product crystallizes out of the hot solution.

-

-

Isolation: Cool to room temperature and then to 0°C. Filter the solid, wash with cold EtOH and Et₂O.

-

Characterization: 1H NMR should show the disappearance of the aldehyde proton and the appearance of the hydrazone proton (~8.5–9.0 ppm) and thioamide NH protons.

Application 3: Groebke-Blackburn-Bienaymé (GBB) Reaction

This multicomponent reaction utilizes the aldehyde to synthesize Imidazo[1,2-a]pyridines , a "privileged scaffold" in medicinal chemistry (e.g., Zolpidem analogues). Here, the aldehyde serves as the electrophilic component reacting with a 2-aminopyridine and an isonitrile.

Reaction Scheme:

Aldehyde + 2-Aminopyridine + Isonitrile

Protocol:

-

Components: In a microwave vial, combine:

-

This compound (1.0 equiv)

-

2-Aminopyridine derivative (1.0 equiv)[1]

-

tert-Butyl Isocyanide (1.1 equiv)

-

-

Catalyst & Solvent: Add Scandium(III) triflate (5 mol%) or Ammonium Chloride (10 mol%) as catalyst. Use MeOH or DCM/MeOH (1:1) as solvent (concentration ~0.5 M).

-

Conditions:

-

Method A (Thermal): Stir at room temperature for 24 hours.

-

Method B (Microwave - Preferred): Heat at 100°C for 30 minutes.

-

-

Workup: Concentrate solvent. Redissolve in EtOAc, wash with water.

-

Purification: Silica gel chromatography. The product is the 3-(5-fluoro-6-methylpyridin-2-yl)imidazo[1,2-a]pyridine derivative.

Analytical Data & Validation

Expected NMR Signatures

When validating the integrity of this compound, look for these specific signals.

| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment | Notes |

| 1H | 9.95 - 10.05 | Singlet (or doublet) | -CHO | Long-range coupling to F (J~1-2 Hz) may be visible. |

| 1H | 7.40 - 7.60 | Doublet of Doublets | Ar-H (C3/C4) | Coupling to F (J_H-F) is diagnostic. |

| 1H | 2.50 - 2.60 | Singlet (broad) | -CH₃ | Position 6 methyl group. |

| 19F | -120 to -130 | Singlet | Ar-F | Shift varies with solvent; distinct from acid impurity. |

Troubleshooting Impurities:

-

Peak at ~8.0 ppm (Broad): Indicates oxidation to carboxylic acid.

-

Peak at ~6.0 ppm: Indicates hydrate formation (gem-diol). Remedy: Azeotropic distillation with toluene.

References

- Richardson, D. R., et al. (2006). "Thiosemicarbazones as inhibitors of ribonucleoside diphosphate reductase." Journal of Medicinal Chemistry. (Contextual reference for thiosemicarbazone protocol).

- Bienaymé, H., & Bouzid, K. (1998). "A new multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines." Angewandte Chemie International Edition.

-

Sigma-Aldrich. (n.d.). Safety Data Sheet for Pyridinecarboxaldehydes. Retrieved October 26, 2023.

Sources

Introduction: The Strategic Value of 5-Fluoro-6-methylpicolinaldehyde in Synthesis

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 5-Fluoro-6-methylpicolinaldehyde

This compound is a highly valuable heterocyclic building block in the fields of medicinal chemistry and materials science.[1] Its unique substitution pattern—an electron-withdrawing fluorine atom, a directing methyl group, and a reactive aldehyde on a pyridine core—offers a versatile scaffold for constructing complex molecular architectures. The fluorine atom, in particular, can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, making it a desirable feature in drug candidates.[2][3]

This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions for the functionalization of this compound. As this specific aldehyde is typically derived from a halogenated precursor (e.g., 2-bromo-5-fluoro-6-methylpyridine), the protocols will focus on the coupling of such precursors to generate diverse derivatives, which can then be further manipulated via the aldehyde functionality. We will delve into the mechanistic rationale behind condition selection and provide robust, field-tested protocols to serve as a strong starting point for methods development.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[4][5] It is renowned for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[6]

Mechanistic Rationale

The catalytic cycle is a well-established sequence involving a Pd(0)/Pd(II) couple. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination, ultimately accelerating the reaction rate and improving yields.[7] The base plays a crucial role in activating the boronic acid in the transmetalation step.

Suggested Screening Conditions

For a substrate like 2-bromo-5-fluoro-6-methylpyridine, a screening approach is recommended to identify the optimal conditions for coupling with a desired arylboronic acid.

| Parameter | Condition A | Condition B | Condition C | Rationale/Comments |

| Precatalyst | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) | Pd(PPh₃)₄ (5 mol%) | Pd(PPh₃)₄ is often effective for pyridyl halides. Pd₂(dba)₃ with a ligand allows for fine-tuning.[8] |

| Ligand | SPhos (4 mol%) | XPhos (3 mol%) | --- | Bulky biarylphosphine ligands are excellent for challenging substrates. |